

Application Notes: Tri-tert-butyl Borate in Stereoselective Synthesis

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Compound of Interest

Compound Name: *Tri-tert-butyl borate*

Cat. No.: B147545

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Introduction

Tri-tert-butyl borate, a sterically hindered boronic acid ester, serves as a versatile reagent in modern organic synthesis. While it is often utilized as a precursor for other valuable boronate esters, its direct application as a reagent or additive to control the stereochemical outcome of reactions is a developing area of interest. These application notes provide detailed protocols for the use of **tri-tert-butyl borate** and its analogs in key stereoselective transformations, offering valuable tools for the synthesis of chiral molecules in pharmaceutical and materials science research.

The primary documented application of analogous trialkyl borates in stereoselective synthesis is as an additive in the enantioselective alkylation of α -ketoesters. Furthermore, **tri-tert-butyl borate** is a key starting material for the preparation of chiral boronate esters, such as those derived from pinanediol, which are themselves important reagents in asymmetric synthesis.

Application 1: Additive in the Enantioselective Addition of Dimethylzinc to α -Ketoesters

In a notable application, trialkyl borates have been shown to significantly enhance both the yield and enantioselectivity in the asymmetric addition of dimethylzinc to α -ketoesters. This reaction, catalyzed by the chiral ligand $(-)$ -2-exo-morpholinoisobornane-10-thiol (($-$)-MITH),

provides access to valuable chiral α -hydroxy esters. While the original research by Wu et al. specifies the use of triethyl borate, the analogous use of **tri-tert-butyl borate** is proposed here due to its similar function as a Lewis acid to activate the ketoester.[1][2][3]

Signaling Pathway and Proposed Mechanism

The reaction is believed to proceed through a well-organized transition state where the chiral ligand, the zinc reagent, the borate, and the substrate assemble to facilitate a highly face-selective methyl transfer. The trialkyl borate acts as a Lewis acid, coordinating to the carbonyl oxygen of the α -ketoester, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the dimethylzinc species. The chiral ligand dictates the stereochemical outcome by creating a chiral environment around the reactive center.

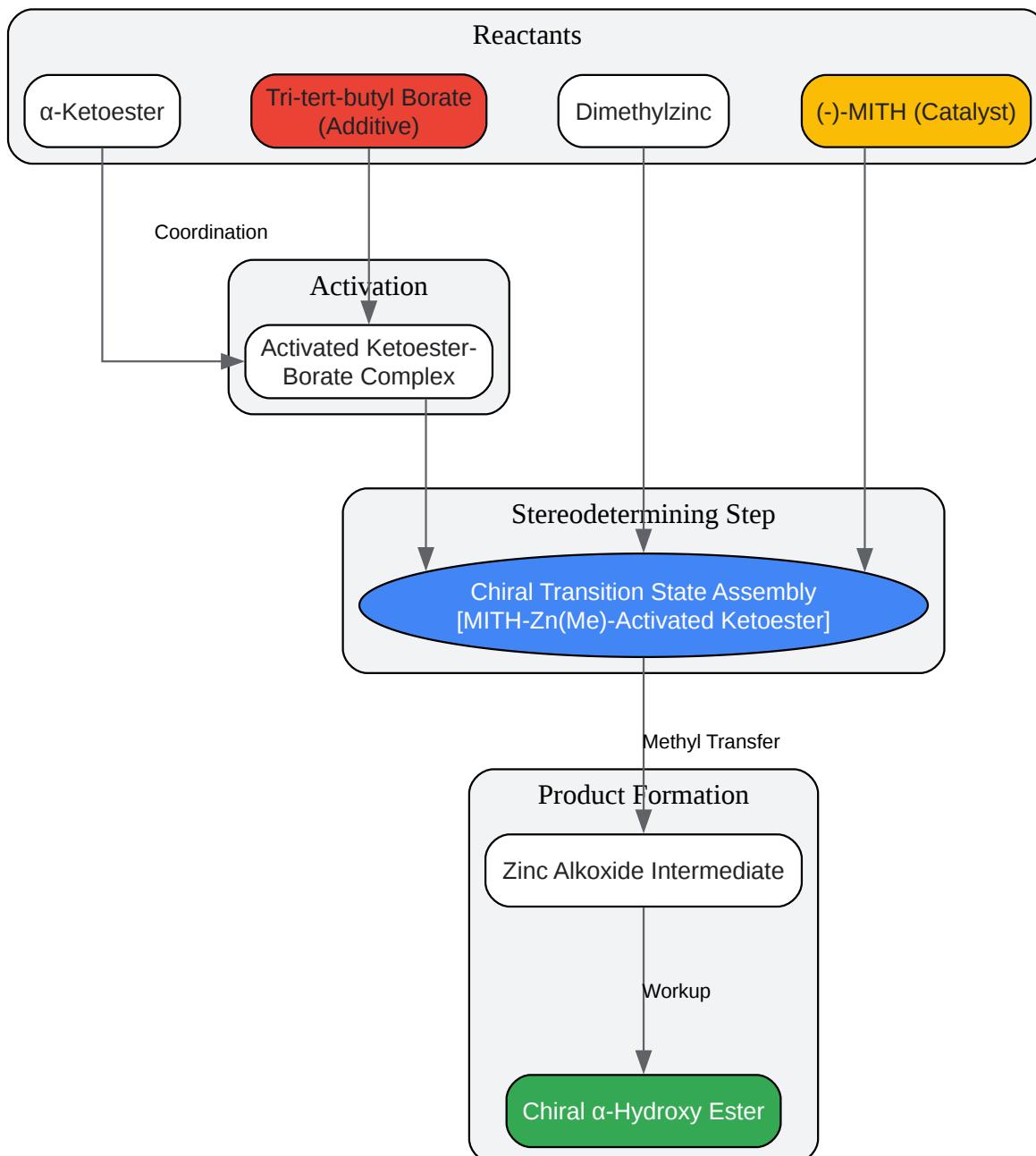
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Figure 1: Proposed reaction pathway for the borate-promoted asymmetric addition of dimethylzinc to α -ketoesters.

Quantitative Data

The following table summarizes the results obtained for the asymmetric methylation of various α -ketoesters using a trialkyl borate additive, as reported by Wu et al.

Entry	R in RCOCOOEt	Yield (%)	ee (%)
1	Phenyl	92	94
2	2-Naphthyl	95	93
3	2-Furyl	85	88
4	2-Thienyl	89	91
5	Cyclohexyl	82	85
6	n-Propyl	78	82

Experimental Protocol

Materials:

- (-)-2-exo-morpholinoisobornane-10-thiol ((-)-MITH)
- Dimethylzinc (2.0 M solution in toluene)
- **Tri-tert-butyl borate**
- α -Ketoester
- Anhydrous toluene
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware, oven-dried and cooled under a nitrogen atmosphere.

Procedure:

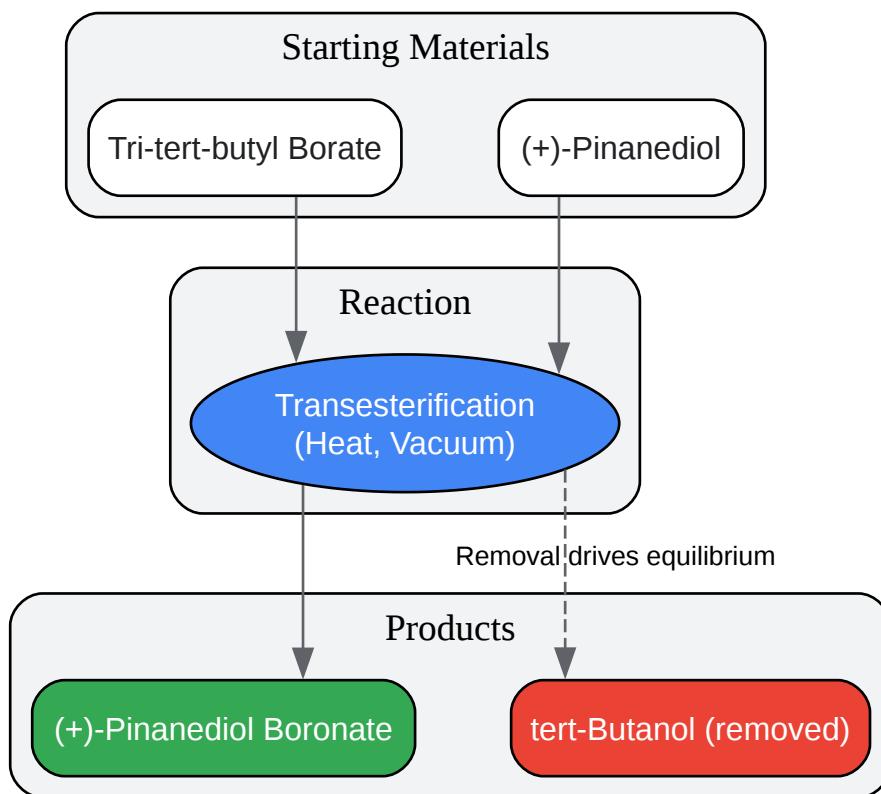
- To a stirred solution of (-)-MITH (0.05 mmol) in anhydrous toluene (2 mL) at 0 °C under a nitrogen atmosphere, add dimethylzinc (2.0 M in toluene, 0.1 mL, 0.2 mmol).
- Stir the mixture at 0 °C for 30 minutes.
- Add **tri-tert-butyl borate** (1.2 mmol) to the reaction mixture.
- Add a solution of the α -ketoester (1.0 mmol) in anhydrous toluene (1 mL) dropwise over 5 minutes.
- Continue stirring the reaction mixture at 0 °C for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the corresponding chiral α -hydroxy ester.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application 2: Synthesis of Chiral Boronate Esters as Precursors for Stereoselective Synthesis

Tri-tert-butyl borate is an excellent starting material for the synthesis of other boronic esters via transesterification. A prominent example is the preparation of (+)-pinanediol boronate, a valuable chiral auxiliary and reagent in its own right, used in Matteson homologation and other stereoselective C-C bond-forming reactions.

Experimental Workflow

The synthesis involves a straightforward transesterification reaction between **tri-tert-butyl borate** and (+)-pinanediol. The reaction is typically driven to completion by the removal of the volatile tert-butanol byproduct.



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Figure 2: Workflow for the synthesis of (+)-pinanediol boronate from **tri-tert-butyl borate**.

Quantitative Data

Reactant 1	Reactant 2	Product	Typical Yield (%)
Tri-tert-butyl borate	(+)-Pinanediol	(+)-Pinanediol boronate	>90

Experimental Protocol

Materials:

- **Tri-tert-butyl borate**
- (+)-Pinanediol
- Anhydrous toluene (optional, as solvent)
- Standard laboratory glassware, oven-dried and cooled under a nitrogen atmosphere.
- Distillation apparatus.

Procedure:

- In a round-bottom flask equipped with a distillation head and a receiving flask, combine **tri-tert-butyl borate** (1.0 equiv) and (+)-pinanediol (1.0 equiv). Anhydrous toluene can be added as a solvent if desired.
- Heat the mixture under a gentle stream of nitrogen.
- The tert-butanol byproduct will begin to distill. Continue heating until no more tert-butanol is collected. The reaction can also be performed under reduced pressure to facilitate the removal of tert-butanol at a lower temperature.
- Once the reaction is complete (as indicated by the cessation of tert-butanol distillation), cool the reaction mixture to room temperature.
- The resulting (+)-pinanediol boronate is often of sufficient purity to be used directly in subsequent reactions. If necessary, it can be purified by distillation under reduced pressure.

Conclusion

Tri-tert-butyl borate and its analogs are valuable reagents in the field of stereoselective synthesis. Their role as Lewis acidic additives can significantly improve the efficiency and stereoselectivity of important transformations such as the addition of organozinc reagents to α -ketoesters. Furthermore, **tri-tert-butyl borate** serves as a convenient and efficient precursor for the synthesis of chiral boronate esters, which are cornerstone reagents for a multitude of asymmetric C-C bond-forming reactions. The protocols outlined in these notes provide a practical guide for researchers to utilize these reagents in their synthetic endeavors.

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References

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